

Application Notes and Protocols for PAV-104 in High-Throughput Antiviral Screening

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PAV-104	
Cat. No.:	B12364326	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAV-104 is a novel small molecule inhibitor of viral assembly with demonstrated potent antiviral activity against SARS-CoV-2 and its variants.[1][2][3][4] It was identified through a cell-free protein synthesis and assembly screen and represents a promising therapeutic candidate with a mechanism distinct from currently approved antivirals.[1][2][5][6] These application notes provide detailed protocols for utilizing **PAV-104** in high-throughput screening (HTS) campaigns to identify and characterize new antiviral compounds, particularly those targeting viral assembly.

Mechanism of Action

PAV-104 exerts its antiviral effect by targeting a late stage in the viral replication cycle.[3][4] It specifically interacts with the SARS-CoV-2 nucleocapsid (N) protein, interfering with its oligomerization.[1][2][6][7] This disruption prevents the proper assembly of viral particles, thereby inhibiting the production of new, infectious virions.[1][2][6] Importantly, **PAV-104** does not affect early-stage viral processes such as entry, mRNA transcription, or protein synthesis. [1][2][5] Transcriptomic studies have also revealed that **PAV-104** reverses the host's type-I interferon response induced by SARS-CoV-2 infection and modulates the "maturation of nucleoprotein" signaling pathway that supports coronavirus replication.[1][2][4][6]



Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of PAV-104 in Calu-3 Cells

This table summarizes the key antiviral potency and cytotoxicity metrics for **PAV-104** against SARS-CoV-2 (USA-WA1/2020) in the human lung adenocarcinoma cell line, Calu-3. For comparison, data for remdesivir, a known RNA-dependent RNA polymerase inhibitor, is also included.

Compound	Parameter	Value (nM)	Cell Line	Virus Strain
PAV-104	EC50	1.725[5]	Calu-3	SARS-CoV-2 (USA-WA1/2020)
EC90	24.5[5]	Calu-3	SARS-CoV-2 (USA-WA1/2020)	
CC50	1306 - 3732[4][5]	Calu-3	N/A	
Remdesivir	EC50	7.9[5]	Calu-3	SARS-CoV-2 (USA-WA1/2020)
EC90	219.9[5]	Calu-3	SARS-CoV-2 (USA-WA1/2020)	

EC50: Half-maximal effective concentration. EC90: 90% effective concentration. CC50: Half-maximal cytotoxic concentration.

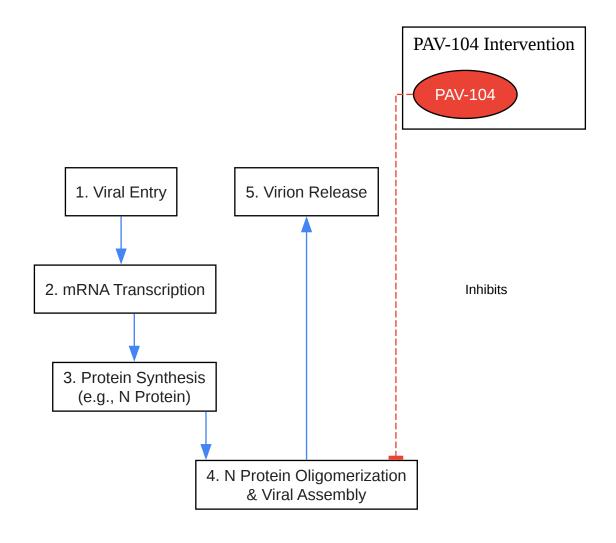
Table 2: Antiviral Activity of PAV-104 Against SARS-CoV-2 Variants

PAV-104 has demonstrated broad antiviral activity against multiple SARS-CoV-2 variants of concern in primary human airway epithelial cells (AECs).



SARS-CoV-2 Variant	Cell Type	Result
Gamma (P.1)	Primary AECs	>99% inhibition of infection at the highest tested concentration.[4]
Delta	Primary AECs	Significant reduction in viral replication.[4][8]
Omicron	Primary AECs	Significant reduction in viral replication.[4][8]

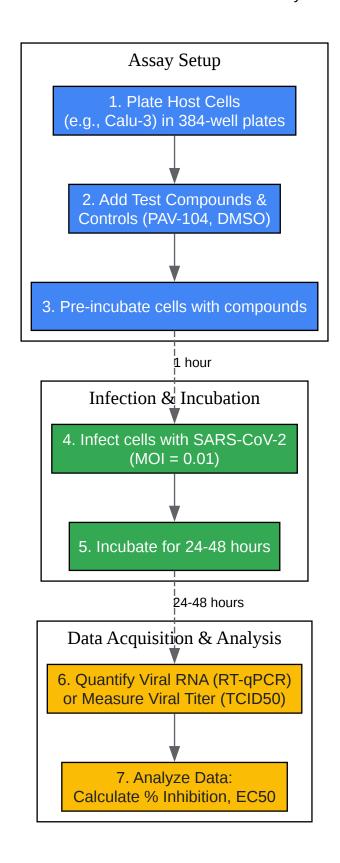
Mandatory Visualizations



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Caption: Mechanism of PAV-104 action on the SARS-CoV-2 lifecycle.



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Caption: High-throughput screening workflow for antiviral discovery.

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of SARS-CoV-2 Replication

This protocol describes a cell-based assay suitable for HTS to identify compounds that inhibit SARS-CoV-2 replication. **PAV-104** should be used as a positive control to benchmark the potency of hit compounds.

1. Materials:

- Cells: Calu-3 human airway epithelial cells.
- Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) at a known titer.
- Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillinstreptomycin, DMSO, test compound library.
- Controls: PAV-104 (positive control), Remdesivir (positive control), DMSO (negative control).
- Plates: 384-well, clear-bottom, black-walled tissue culture plates.
- Equipment: Automated liquid handler, BSL-3 facility, incubator, RT-qPCR system.

2. Procedure:

- Cell Seeding: Seed Calu-3 cells in 384-well plates at a density that will result in a 90-95% confluent monolayer at the time of infection. Incubate at 37°C, 5% CO₂.
- Compound Addition: Using an automated liquid handler, add test compounds from the library to the cell plates to achieve the desired final screening concentration. Include wells for controls:
- Positive Control: A dilution series of **PAV-104** (e.g., starting from 200 nM).
- Negative Control: DMSO at the same final concentration as the test compounds.
- Pre-incubation: Pre-treat the cells with the compounds for 1 hour at 37°C.[5]
- Infection: In a BSL-3 facility, infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.[5]
- Incubation: Incubate the infected plates for 24-48 hours at 37°C, 5% CO₂.[5]
- Readout (RT-qPCR):
- Lyse the cells and isolate total RNA.



- Perform reverse transcription quantitative PCR (RT-qPCR) targeting a viral gene (e.g., N gene) to quantify viral replication.
- Normalize the data to a housekeeping gene.
- Data Analysis:
- Calculate the percent inhibition of viral replication for each test compound relative to the DMSO control.
- Determine the EC50 values for active compounds ("hits") and the PAV-104 control.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of any identified hits to ensure that the observed antiviral activity is not due to cell death.

1. Materials:

- Cells: Calu-3 cells.
- Reagents: Test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).
- Plates: 96-well or 384-well tissue culture plates.

2. Procedure:

- Cell Seeding: Seed Calu-3 cells in plates as described in Protocol 1.
- Compound Addition: Add a serial dilution of the hit compounds to the cells.
- Incubation: Incubate for the same duration as the antiviral assay (e.g., 24-48 hours).
- MTT Assay:
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Add the solubilization solution to dissolve the crystals.
- Read the absorbance at 570 nm using a plate reader.
- Data Analysis:
- Calculate the percentage of cell viability relative to the DMSO-treated control cells.
- Determine the CC50 value for each compound. The selectivity index (SI = CC50/EC50) can then be calculated to prioritize non-toxic, potent compounds.



Protocol 3: Mechanism of Action - Time-of-Addition Assay

This assay helps determine if a hit compound acts on an early or late stage of the viral lifecycle, using **PAV-104** as a late-stage inhibitor control.

1. Procedure:

- Prepare multiple plates of seeded Calu-3 cells.
- Pre-infection Treatment: Add the hit compound 1 hour before infection and remove it prior to adding the virus. This tests for inhibition of entry.
- Post-infection Treatment: Infect the cells first, then wash to remove the inoculum, and add the hit compound at various time points post-infection (e.g., 2, 4, 8 hours). This tests for inhibition of post-entry steps.
- Control: Include a condition where the compound is present throughout the pre-incubation, infection, and post-infection stages, as in the primary screen.
- Analysis: After 24-48 hours, measure viral replication (RT-qPCR) or viral titer (TCID50).
- Interpretation:
- Inhibition in the pre-infection treatment suggests an effect on viral entry.
- Lack of inhibition in pre-infection but strong inhibition in post-infection treatment (similar to PAV-104) suggests the compound targets a post-entry stage like replication or assembly.[4]

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- To cite this document: BenchChem. [Application Notes and Protocols for PAV-104 in High-Throughput Antiviral Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364326#application-of-pav-104-in-highthroughput-antiviral-screening]

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